molecular formula C9H7NO5 B11893840 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B11893840
M. Wt: 209.16 g/mol
InChI Key: ULOQNEJBWLIGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with a complex structure that includes hydroxyl, nitro, and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method involves the nitration of 2,3-dihydro-1H-inden-1-one followed by hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxyl and nitro groups in this compound makes it unique compared to similar compounds.

Properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

5,6-dihydroxy-7-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H7NO5/c11-5-2-1-4-3-6(12)9(13)8(7(4)5)10(14)15/h3,12-13H,1-2H2

InChI Key

ULOQNEJBWLIGHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C(=C(C=C21)O)O)[N+](=O)[O-]

Origin of Product

United States

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